molecular formula C11H12N2O5S B8419688 Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Cat. No. B8419688
M. Wt: 284.29 g/mol
InChI Key: NQEVZMVERCKGGC-UHFFFAOYSA-N
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Patent
US07425552B2

Procedure details

EtOH (15 mL) and 150 μL of H2SO4 (conc.) were added into the compound 10c (5.03 mmol) and the mixture was heated to 80° C. for 45 minutes with stirring. The solvent was partially evaporated to half of the original volume under reduced pressure. EtOAc (30 mL) was added and the resulted mixture was washed with H2O (15 mL×3) via extraction. The aqueous layer was back extracted with EtOAc once (60 mL) and the combined organic layer was dried over anhydrous MgSO4, filtered, concentrated to give the desired product (4b) (1.11 g) as a gray solid. This crude material was directly used in next step without further purification. LC-MS: (ESI+) m/e=285.10 [M+1]+ (exact ms: 284.05).
Name
Quantity
150 μL
Type
reactant
Reaction Step One
Name
compound 10c
Quantity
5.03 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[OH:6][C:7]1[CH:22]=[CH:21][C:10]2[NH:11][C:12]([CH2:17][C:18]([OH:20])=[O:19])=[N:13][S:14](=[O:16])(=[O:15])[C:9]=2[CH:8]=1.[CH3:23][CH2:24]O>>[CH2:23]([O:19][C:18](=[O:20])[CH2:17][C:12]1[NH:11][C:10]2[CH:21]=[CH:22][C:7]([OH:6])=[CH:8][C:9]=2[S:14](=[O:16])(=[O:15])[N:13]=1)[CH3:24]

Inputs

Step One
Name
Quantity
150 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
compound 10c
Quantity
5.03 mmol
Type
reactant
Smiles
OC1=CC2=C(NC(=NS2(=O)=O)CC(=O)O)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was partially evaporated to half of the original volume under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc (30 mL) was added
WASH
Type
WASH
Details
the resulted mixture was washed with H2O (15 mL×3) via extraction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with EtOAc once (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=NS(C2=C(N1)C=CC(=C2)O)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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